molecular formula C9H15NO2 B1595599 Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 40175-06-2

Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B1595599
CAS No.: 40175-06-2
M. Wt: 169.22 g/mol
InChI Key: GKMQAGZRPQBLHG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

40175-06-2

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h4H,3,5-7H2,1-2H3

InChI Key

GKMQAGZRPQBLHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCN(CC1)C

Canonical SMILES

CCOC(=O)C1=CCN(CC1)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl isonicotinate (151 g) in ethyl acetate (1000 mL) was added methyl iodide (126 mL), and the mixture was stirred at 80° C. for 3 hr. The reaction mixture was cooled, and the orange precipitate was collected by filtration. The precipitate was suspended in ethanol (1000 mL), sodium borohydride (37.8 g) was added with cooling at −40° C., and the mixture was stirred at room temperature for 2 hr. The reaction mixture was poured into water, and ethanol was evaporated under reduced pressure. The resultant product was extracted with ethyl acetate-tetrahydrofuran, the organic layer was dried, and the solvent was evaporated under reduced pressure. The residue was distilled under reduced pressure to give ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (85.8 g, 51%) as a pale yellow oil.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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